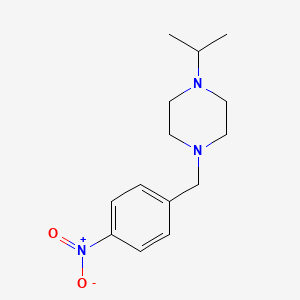

1-Isopropyl-4-(4-nitrobenzyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

1-[(4-nitrophenyl)methyl]-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C14H21N3O2/c1-12(2)16-9-7-15(8-10-16)11-13-3-5-14(6-4-13)17(18)19/h3-6,12H,7-11H2,1-2H3 |

InChI Key |

YMVRNKOYZPEJAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways for 1 Isopropyl 4 4 Nitrobenzyl Piperazine

Retrosynthetic Analysis of the 1-Isopropyl-4-(4-nitrobenzyl)piperazine Molecular Architecture

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnections are the carbon-nitrogen bonds at the N1 and N4 positions of the piperazine (B1678402) ring. This approach reveals two logical synthetic pathways originating from the piperazine heterocycle.

Pathway A: Disconnection of the N-(4-nitrobenzyl) bond leads to synthons for 1-isopropylpiperazine (B163126) and a 4-nitrobenzyl electrophile.

Pathway B: Disconnection of the N-isopropyl bond suggests precursors of 1-(4-nitrobenzyl)piperazine (B1220178) and an isopropyl electrophile.

Established Synthetic Routes for Piperazine Ring Derivatization

The piperazine moiety is a common scaffold in pharmacologically active molecules, largely due to its versatile chemical reactivity which allows for straightforward derivatization. nih.gov The most common methods for creating N-alkyl derivatives involve nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. mdpi.com These reactions leverage the nucleophilic nature of the secondary amine groups within the piperazine ring.

A significant challenge in the synthesis of unsymmetrically disubstituted piperazines is controlling the regioselectivity to achieve mono-substitution without the formation of undesired disubstituted byproducts. mdpi.com Several strategies have been developed to selectively introduce a single isopropyl group onto the piperazine ring.

One common approach is to use a large excess of piperazine relative to the alkylating agent, which statistically favors monoalkylation. However, this results in significant waste of the starting material. A more refined strategy involves the use of a protecting group. For instance, one nitrogen of piperazine can be protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperazine. researchgate.netresearchgate.net The remaining free secondary amine can then be alkylated, followed by the removal of the Boc group to yield the mono-substituted product.

Reductive amination offers an alternative to direct alkylation. researchgate.net This method involves reacting piperazine with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This approach is highly efficient and avoids the risk of forming quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

| Reductive Amination | Piperazine, Acetone, Sodium Triacetoxyborohydride (STAB) | High yield, avoids over-alkylation, mild conditions. | Requires use of specific reducing agents. |

The 4-nitrobenzyl group is typically installed via a nucleophilic substitution reaction. This involves reacting a mono-substituted piperazine, such as 1-isopropylpiperazine, with a 4-nitrobenzyl halide, most commonly 4-nitrobenzyl bromide or chloride. The reaction is generally carried out in the presence of a weak base, such as potassium carbonate or sodium carbonate, to neutralize the hydrohalic acid that is formed as a byproduct. Solvents like toluene, acetonitrile, or dimethylformamide (DMF) are commonly employed for this transformation. The synthesis of a similar compound, 1,4-bis(2-nitrobenzyl)piperazine, has been reported via a base-assisted reaction of piperazine and 2-nitrobenzyl bromide in toluene, demonstrating the viability of this approach. researchgate.net

The functionalization of piperazine via nucleophilic substitution is a cornerstone of its chemistry. researchgate.net The secondary amine nitrogens of the piperazine ring act as effective nucleophiles, readily attacking electrophilic carbon centers, such as those in alkyl halides. acs.org The reaction proceeds via a standard SN2 mechanism.

For the synthesis of this compound, this reaction can be applied in two sequential steps. For example, in Pathway A, 1-isopropylpiperazine acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide. The presence of a base is crucial to deprotonate the piperazine nitrogen after the first alkylation, regenerating its nucleophilicity for the second step, or to scavenge the acid produced during the reaction.

Interactive Table 2: Typical Conditions for Nucleophilic Substitution on Piperazine

| Parameter | Conditions | Purpose |

|---|---|---|

| Substrate | 1-Isopropylpiperazine or 1-(4-Nitrobenzyl)piperazine | Nucleophile |

| Electrophile | 4-Nitrobenzyl Bromide or Isopropyl Bromide | Alkylating Agent |

| Base | K₂CO₃, Na₂CO₃, Triethylamine (TEA) | Acid Scavenger |

| Solvent | Acetonitrile (ACN), Toluene, Dimethylformamide (DMF) | Reaction Medium |

| Temperature | Room Temperature to Reflux (e.g., 110°C) | To control reaction rate |

| Reaction Time | 6 - 24 hours | To ensure completion of the reaction |

Reductive amination is a powerful and versatile method for forming C-N bonds and is highly applicable to the N-alkylation of piperazines. nih.goviau.ir This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of an amine (piperazine) with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction with a suitable hydride agent. google.com

To synthesize this compound, a sequential reductive amination strategy could be employed.

Introduction of the Isopropyl Group: Piperazine is reacted with acetone to form an enamine/iminium intermediate, which is then reduced to yield 1-isopropylpiperazine.

Introduction of the 4-Nitrobenzyl Group: The resulting 1-isopropylpiperazine is reacted with 4-nitrobenzaldehyde, and the subsequent iminium ion is reduced to afford the final product.

A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. iau.irgoogle.com This methodology offers high chemoselectivity and is often preferred over direct alkylation as it minimizes the formation of quaternary ammonium salt byproducts. iau.ir

Applications of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles can be applied to the synthesis of piperazine derivatives to create more sustainable and environmentally benign processes. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.net

Green Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol, or even solvent-free conditions can drastically reduce the environmental impact of the synthesis. unibo.itresearchgate.net

Catalysis: The use of catalysts, including photoredox catalysts, can enable novel, more efficient synthetic pathways under milder conditions. mdpi.com Organic photocatalysts, in particular, offer a more sustainable alternative to transition-metal catalysts. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient but also more environmentally responsible.

Innovative Synthetic Methodologies and Process Intensification

A common route to synthesize this compound involves the sequential N-alkylation of piperazine. This typically begins with the introduction of the isopropyl group, followed by the attachment of the 4-nitrobenzyl group.

Catalytic Systems in Synthesis

The use of catalytic systems is paramount in modern organic synthesis for improving reaction rates, selectivity, and sustainability. In the context of synthesizing piperazine derivatives, various catalytic approaches have been explored to facilitate the crucial N-alkylation steps. researchgate.net While specific catalytic data for the direct synthesis of this compound is not extensively detailed in publicly available literature, general principles of catalytic N-alkylation of piperazines can be applied.

Heterogeneous catalysts are often favored in industrial settings due to their ease of separation and potential for recycling. mdpi.com For the N-benzylation of piperazines, catalysts can enhance the reactivity of the starting materials, allowing for milder reaction conditions and reducing the formation of byproducts.

| Catalyst Type | Potential Advantages in Piperazine Synthesis |

| Transition Metal Catalysts (e.g., Palladium, Nickel) | High activity, can facilitate cross-coupling reactions. |

| Solid Acid/Base Catalysts (e.g., Zeolites, Resins) | Ease of separation, potential for shape selectivity. |

| Phase Transfer Catalysts | Useful for reactions involving immiscible phases, can improve reaction rates. |

One-Pot and Multicomponent Reaction Strategies

One-pot synthesis and multicomponent reactions (MCRs) represent a significant advancement in process intensification, offering considerable advantages in terms of efficiency and atom economy. mdpi.comekb.eg These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. core.ac.uk

A plausible one-pot approach to this compound could involve the in-situ formation of 1-isopropylpiperazine, followed by the direct addition of 4-nitrobenzyl halide. This would eliminate a separate synthesis and purification step for the monosubstituted intermediate. Multicomponent reactions, which bring together three or more reactants in a single step, offer an even more convergent approach to complex molecules, although specific MCRs for this target compound are not widely reported. researchgate.net The development of such a process would be a significant step towards a more streamlined and cost-effective synthesis.

Advanced Purification and Isolation Techniques for this compound

The purity of the final compound is of utmost importance in pharmaceutical applications. Therefore, robust and efficient purification and isolation techniques are essential. Common impurities in the synthesis of this compound can include unreacted starting materials, the isomeric 1-isopropyl-3-(4-nitrobenzyl)piperazine if side reactions occur, and over-alkylated products.

Advanced purification techniques often involve a combination of methods to achieve the desired level of purity.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and can be determined through solubility studies. For nitro-substituted aromatic compounds, solvents of varying polarity should be screened to find conditions that provide good recovery of high-purity crystals. The formation of salts, for instance by reacting the piperazine product with an acid, can sometimes facilitate the formation of highly crystalline material that is easier to purify. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purification of pharmaceutical compounds. rsc.org For piperazine derivatives, reversed-phase HPLC is often employed. The separation of positional isomers, which can be a significant challenge, may require specialized chiral stationary phases or normal phase chromatography. chromforum.orgmdpi.com

| Purification Technique | Application in Piperazine Derivative Purification | Key Considerations |

| Recrystallization | Removal of soluble and insoluble impurities. | Solvent selection, cooling rate, potential for polymorphism. |

| Preparative HPLC | High-resolution separation of closely related impurities. | Column chemistry, mobile phase composition, loading capacity. |

| Salt Formation and Crystallization | Can improve crystal quality and aid in purification. | Choice of acid, stoichiometry, solvent system. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Isopropyl 4 4 Nitrobenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Analysis for Structural Connectivity

The ¹H NMR spectrum of 1-Isopropyl-4-(4-nitrobenzyl)piperazine is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The integration value of each signal would correlate with the number of protons it represents, while the multiplicity (splitting pattern) would reveal the number of adjacent protons, a phenomenon governed by spin-spin coupling.

The aromatic region of the spectrum is expected to show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the carbons adjacent to the nitro group (H-3' and H-5') would be deshielded due to the electron-withdrawing nature of the NO₂ group, thus appearing at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the methylene (B1212753) bridge (H-2' and H-6').

The aliphatic region would contain signals corresponding to the protons of the piperazine (B1678402) ring, the isopropyl group, and the benzylic methylene bridge. The benzylic protons (H-7') are expected to appear as a singlet, being adjacent to a quaternary carbon and the piperazine nitrogen. The piperazine ring protons would likely present as two broad multiplets, corresponding to the protons adjacent to the isopropyl group (H-2 and H-6) and those adjacent to the benzyl (B1604629) group (H-3 and H-5).

The isopropyl group would be characterized by a septet for the methine proton (H-1''), coupled to the six equivalent protons of the two methyl groups, which in turn would appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | Doublet | 2H | H-3', H-5' (Aromatic) |

| ~ 7.50 | Doublet | 2H | H-2', H-6' (Aromatic) |

| ~ 3.60 | Singlet | 2H | H-7' (Benzylic CH₂) |

| ~ 2.70 | Septet | 1H | H-1'' (Isopropyl CH) |

| ~ 2.50 | Multiplet | 4H | H-3, H-5 (Piperazine) |

| ~ 2.40 | Multiplet | 4H | H-2, H-6 (Piperazine) |

| ~ 1.05 | Doublet | 6H | H-2'', H-3'' (Isopropyl CH₃) |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The aromatic region is expected to display four signals. The carbon atom bearing the nitro group (C-4') would be significantly deshielded, appearing at the lowest field in this region. The quaternary carbon of the benzene ring attached to the methylene group (C-1') would also be downfield. The two pairs of equivalent aromatic carbons (C-3'/C-5' and C-2'/C-6') would each produce a single signal.

In the aliphatic region, the benzylic carbon (C-7') would be observed, followed by the carbons of the piperazine ring. Due to the different substituents on the nitrogen atoms, the piperazine carbons are not equivalent, with those adjacent to the isopropyl group (C-2/C-6) appearing at a different chemical shift than those adjacent to the benzyl group (C-3/C-5). The methine carbon of the isopropyl group (C-1'') and the two equivalent methyl carbons (C-2''/C-3'') would be found at the highest field (most shielded).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 147.0 | C-4' (Aromatic) |

| ~ 145.0 | C-1' (Aromatic) |

| ~ 129.5 | C-2', C-6' (Aromatic) |

| ~ 123.5 | C-3', C-5' (Aromatic) |

| ~ 62.0 | C-7' (Benzylic CH₂) |

| ~ 55.0 | C-1'' (Isopropyl CH) |

| ~ 53.0 | C-3, C-5 (Piperazine) |

| ~ 48.0 | C-2, C-6 (Piperazine) |

| ~ 18.5 | C-2'', C-3'' (Isopropyl CH₃) |

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Proof

To unequivocally confirm the structural assignments made from 1D NMR data, advanced two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. For instance, it would show a correlation between the isopropyl methine proton (H-1'') and the methyl protons (H-2''/H-3''), confirming the isopropyl moiety. It would also help to trace the connectivity within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. It would be instrumental in definitively assigning the chemical shifts of the piperazine and isopropyl carbons by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the benzylic protons (H-7') to the aromatic carbon C-1' and the piperazine carbons C-3 and C-5. Additionally, correlations from the isopropyl methine proton (H-1'') to the piperazine carbons C-2 and C-6 would firmly establish the connection of the isopropyl group to the piperazine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₂₁N₃O₂), the calculated exact mass is 263.1634 g/mol . An HRMS experiment, typically using Electrospray Ionization (ESI), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to this theoretical value (264.1712), thereby confirming the elemental composition of the compound.

Elucidation of Fragmentation Pathways for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides valuable information for structural confirmation. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways.

A primary fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-nitrobenzyl cation (m/z 136) and the 1-isopropylpiperazine (B163126) radical cation. Another significant fragmentation pathway would involve the loss of the isopropyl group from the molecular ion, resulting in a fragment at m/z 220. Further fragmentation of the piperazine ring could also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 263 | [M]⁺ (Molecular Ion) |

| 220 | [M - C₃H₇]⁺ |

| 136 | [C₇H₆NO₂]⁺ (4-nitrobenzyl cation) |

| 128 | [C₇H₁₆N₂]⁺ (1-isopropylpiperazine cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The collective data from these advanced spectroscopic techniques would provide an unambiguous and detailed structural characterization of this compound, confirming its atomic connectivity, molecular formula, and fragmentation behavior.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components. Analysis of these bands allows for the confirmation of the compound's molecular architecture.

The primary functional groups within this compound include the nitro group (NO₂), a para-substituted aromatic ring, the piperazine core, and aliphatic C-H bonds of the isopropyl and benzyl methylene groups.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds display two strong and characteristic stretching vibrations. The asymmetric stretching vibration is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range. orgchemboulder.com For para-substituted nitrobenzenes, the asymmetric stretching vibration often falls between 1560 and 1500 cm⁻¹. acs.orgacs.org

Aromatic Ring Vibrations: The para-substituted benzene ring gives rise to several distinct absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). lumenlearning.comlibretexts.org In-ring C=C stretching vibrations produce a series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, strong C-H out-of-plane bending vibrations in the 800-860 cm⁻¹ range are indicative of para-disubstitution.

Aliphatic C-H and C-N Vibrations: The spectrum will also feature strong absorptions from the C-H stretching of the isopropyl, methylene, and piperazine ring moieties, which typically occur in the 2960-2850 cm⁻¹ range. libretexts.orgpressbooks.pub The C-N stretching vibrations of the tertiary amines in the piperazine ring and the benzylamine (B48309) linkage are expected in the fingerprint region, generally between 1250 and 1020 cm⁻¹.

The expected IR absorption frequencies for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Aliphatic (Isopropyl, CH₂, Piperazine) |

| 1600-1585 | C=C Stretch (in-ring) | Aromatic Ring |

| 1560-1500 | Asymmetric NO₂ Stretch | Nitro Group |

| 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring |

| 1360-1290 | Symmetric NO₂ Stretch | Nitro Group |

| 1250-1020 | C-N Stretch | Tertiary Amine (Piperazine) |

| 860-800 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic Ring |

X-ray Crystallography and Solid-State Structural Analysis

The piperazine ring is known to adopt a thermodynamically favored chair conformation in the solid state. nih.govnih.goviucr.org This conformation minimizes torsional and steric strain within the six-membered ring. In this chair form, the substituents on the nitrogen atoms can occupy either axial or equatorial positions.

For substituted piperazines, bulky groups generally prefer the equatorial position to minimize steric hindrance. In the case of this compound, both the isopropyl and the 4-nitrobenzyl groups are sterically demanding. Crystallographic studies of numerous 1,4-disubstituted piperazines show a strong preference for a chair conformation with both bulky substituents in equatorial positions. iucr.org This arrangement places the large groups away from the ring, leading to a more stable molecular conformation. While axial conformations are less common, they have been observed in some piperazinium salts, often influenced by specific crystal packing forces or hydrogen bonding networks. iucr.org Therefore, it is highly probable that in the crystalline state of this compound, the piperazine ring exists in a chair conformation with both the isopropyl and 4-nitrobenzyl substituents occupying equatorial sites.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, the key functional groups—the nitro group, the aromatic ring, and multiple C-H bonds—dictate the types of interactions that stabilize the solid-state structure. Analysis of similar structures suggests that the following interactions are likely to be significant: nih.govnih.gov

C—H···O Hydrogen Bonds: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. Weak C—H···O hydrogen bonds are expected to form between these oxygen atoms and various C-H donors from the aromatic ring, the piperazine ring, or the alkyl groups of neighboring molecules. researchgate.netacs.orgacs.org These interactions are a common feature in the crystal packing of nitro-containing organic compounds and play a crucial role in forming extended supramolecular networks. researchgate.net

π–π Stacking Interactions: The electron-deficient 4-nitrobenzyl ring can participate in π–π stacking interactions with the aromatic rings of adjacent molecules. rsc.orgacs.org These interactions, where the planes of the aromatic rings are arranged in a parallel or parallel-displaced fashion, are a significant cohesive force in the crystals of many aromatic compounds. nih.gov

The interplay of these weak interactions—C—H···O bonds, π–π stacking, and C—H···π forces—is expected to define the three-dimensional architecture of crystalline this compound. nih.gov

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Weak Hydrogen Bond | C-H (Aromatic, Aliphatic) | O (Nitro Group) | Formation of molecular sheets or chains |

| π–π Stacking | π-system (Aromatic Ring) | π-system (Aromatic Ring) | Stabilization of layered structures |

| C—H···π Interaction | C-H (Aliphatic) | π-system (Aromatic Ring) | Cross-linking of molecular layers or chains |

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 4 4 Nitrobenzyl Piperazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of a molecule. Such calculations determine the distribution of electrons and identify regions of reactivity, which are fundamental to understanding the molecule's chemical nature.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally signifies higher chemical reactivity and lower kinetic stability.

For 1-Isopropyl-4-(4-nitrobenzyl)piperazine, theoretical calculations would likely show that the HOMO is primarily localized on the electron-rich regions of the molecule, such as the piperazine (B1678402) ring and its nitrogen atoms. Conversely, the LUMO is expected to be concentrated on the electron-deficient 4-nitrobenzyl moiety, particularly the nitro group, which is a strong electron-withdrawing group. This separation of frontier orbitals indicates a potential for intramolecular charge transfer.

Table 1: Representative Frontier Orbital Energy Data

| Parameter | Representative Energy Value (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

Note: The values presented are representative and derived from computational studies on structurally related nitroaromatic and piperazine compounds for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of varying electron potential on the molecule's surface. Color-coding is used to denote different potential levels: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack.

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. The piperazine nitrogen atoms would also exhibit negative potential, though to a lesser extent. Conversely, the hydrogen atoms attached to the piperazine and benzyl (B1604629) groups would represent areas of positive potential (blue/green), indicating their role as potential hydrogen bond donors.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure and flexibility of this compound are crucial determinants of its properties. Conformational analysis explores the various spatial arrangements (conformers) of the molecule and their relative energies.

The six-membered piperazine ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. This ring is conformationally flexible and can undergo a "ring flip" or interconversion between two distinct chair forms. In substituted piperazines like the title compound, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

For this compound, the bulky isopropyl and 4-nitrobenzyl groups will strongly favor the more stable equatorial positions to avoid steric clashes (1,3-diaxial interactions) with the rest of the ring. The conformer with both substituents in the equatorial position would therefore represent the global minimum on the potential energy surface.

Rotation around the single bonds connecting the substituents to the piperazine ring is not entirely free. Steric hindrance between the bulky groups and adjacent atoms on the piperazine ring creates energy barriers to rotation. For example, the rotation of the 4-nitrobenzyl group around the C-N bond is restricted due to interactions with the piperazine ring's hydrogen atoms. Similarly, the isopropyl group's rotation is also hindered. Computational studies can quantify these rotational barriers, providing insight into the molecule's preferred orientations and dynamic behavior.

Table 2: Estimated Rotational Energy Barriers

| Bond of Rotation | Estimated Energy Barrier (kcal/mol) | Influencing Factors |

| Piperazine-N—C-Benzyl | 5 - 8 | Steric hindrance between benzyl group and piperazine ring hydrogens. |

| Piperazine-N—CH-Isopropyl | 4 - 6 | Steric interactions between the methyl groups of the isopropyl substituent and the piperazine ring. |

Note: These values are estimations based on theoretical studies of similarly substituted piperazine and N-aryl systems.

Molecular Modeling and Simulation Studies for Interaction Prediction

Molecular modeling and simulations are used to predict how this compound might interact with other molecules, such as biological macromolecules. These predictions are based on the molecule's structural and electronic features.

Based on its calculated properties, the compound can engage in several types of non-covalent interactions:

Hydrogen Bonding: The oxygen atoms of the nitro group, identified as electron-rich sites by MEP analysis, are strong hydrogen bond acceptors. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring of the 4-nitrobenzyl group can participate in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The isopropyl group and the benzyl moiety provide hydrophobic character, enabling interactions with nonpolar regions of other molecules.

These predictive studies are crucial for understanding the intermolecular forces that govern the compound's behavior in various chemical and biological environments.

Theoretical Prediction of Chemical Reactivity and Selectivity

Theoretical predictions of chemical reactivity for organic molecules are frequently grounded in the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For similar piperazine derivatives, MEP analyses have shown that negative potential zones, which are susceptible to electrophilic attack, are typically concentrated around the oxygen and nitrogen atoms. researchgate.net For this compound, the highest negative potential is anticipated to be located on the oxygen atoms of the nitro group, followed by the nitrogen atoms of the piperazine ring. Positive potential regions, indicating sites for nucleophilic attack, are generally found around hydrogen atoms. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for this compound are not documented, the conceptual framework can be applied. The high electronegativity and electrophilicity index expected due to the nitro group would suggest a propensity to accept electrons.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For related structures, such analyses pinpoint specific atoms that are more likely to participate in chemical reactions. researchgate.net

Table 1: Conceptual Global Reactivity Descriptors

| Parameter | Definition | Expected Influence on this compound |

| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. | Expected to be relatively high due to the electron-withdrawing nitro group. |

| Chemical Hardness (η) | A measure of the resistance to change in the electron distribution or charge transfer. | The presence of both electron-donating and withdrawing groups may result in moderate hardness. |

| Global Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts a certain amount of electronic charge from the environment. | Expected to be significant, indicating a good electrophile. |

Table 2: Predicted Local Reactivity Sites based on Analogous Systems

| Reactive Site | Type of Attack | Rationale |

| Oxygen atoms of the nitro group | Electrophilic | High electron density, as would be visualized in an MEP map. researchgate.net |

| Nitrogen atoms of the piperazine ring | Electrophilic | Lone pair of electrons make them nucleophilic centers. |

| Aromatic ring carbon atoms | Nucleophilic | The electron-withdrawing nitro group makes the aromatic ring electron-deficient. |

It is important to underscore that these predictions are based on established principles of computational chemistry and data from analogous piperazine compounds. ontosight.airesearchgate.netresearchgate.net Rigorous theoretical calculations on this compound would be necessary to provide precise quantitative data.

Chemical Reactivity and Transformation Studies of 1 Isopropyl 4 4 Nitrobenzyl Piperazine

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms which are key centers of reactivity. nih.gov In 1-isopropyl-4-(4-nitrobenzyl)piperazine, both nitrogens are tertiary, which influences the types of reactions they can undergo. The nitrogen atom bearing the isopropyl group (N1) is generally more basic and sterically hindered compared to the nitrogen attached to the benzyl (B1604629) group (N4).

As both nitrogen atoms in this compound are tertiary, they cannot undergo standard N-alkylation or N-acylation reactions that would replace a hydrogen atom. Instead, reaction with alkylating or acylating agents would lead to the formation of quaternary ammonium (B1175870) salts. This quaternization process would introduce a positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties. The N1 nitrogen, being more nucleophilic, is the more likely site for such a reaction.

For comparison, related secondary amine piperazines, such as 1-(4-nitrophenyl)piperazine, can be readily acylated. For instance, its reaction with an acetylating agent yields 1-acetyl-4-(4-nitrophenyl)piperazine. This highlights the typical reactivity of the piperazine core when a secondary amine is present.

The basic nature of the piperazine nitrogens allows this compound to readily form salts with various acids. The more basic N1 nitrogen, substituted with the electron-donating isopropyl group, is the preferred site of protonation.

Extensive research on the closely related compound, 4-(4-nitrophenyl)piperazine, demonstrates its ability to form stable crystalline salts with a range of aromatic carboxylic acids. nih.govnih.gov These studies provide a model for the expected behavior of this compound. Co-crystallization of 4-(4-nitrophenyl)piperazine with acids like benzoic acid and its para-substituted derivatives results in the formation of piperazinium salts. nih.govnih.gov The crystal structures of these salts are stabilized by a network of hydrogen bonds, including strong N-H···O and O-H···O interactions, as well as weaker C-H···O contacts. nih.gov In many cases, solvent molecules, such as water, are incorporated into the crystal lattice, further stabilizing the structure through additional hydrogen bonding. nih.govnih.gov

| Reactant Acid | Resulting Salt/Co-crystal | Key Crystal Structure Features | Reference |

|---|---|---|---|

| Benzoic Acid | 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | Components linked into 2D sheets by O-H···O, N-H···O, and C-H···O hydrogen bonds. | nih.gov |

| 3,5-Dinitrosalicylic Acid | 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | 3D supramolecular assembly generated by O-H···O, N-H···O, and C-H···O hydrogen bonds. | nih.gov |

| 4-Bromobenzoic Acid | 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrate | Isostructural with the 4-iodobenzoate (B1621894) salt; packing constructed from chains formed by N-H···O and O-H···O hydrogen bonds. | nih.gov |

| 4-Hydroxybenzoic Acid | 4-(4-nitrophenyl)piperazin-1-ium 4-hydroxybenzoate (B8730719) monohydrate | Crystal packing features chains linked by N-H···O and O-H···O interactions. | nih.gov |

| 4-Methylbenzoic Acid | 4-(4-nitrophenyl)piperazin-1-ium 4-methylbenzoate monohydrate | Formation of double chains linked by N-H···O, O-H···O, and C-H···O interactions. | nih.gov |

Transformations of the Nitro Group

The nitro group on the benzyl moiety is a key site for chemical transformation, with its reduction being the most extensively studied reaction.

The selective reduction of the aromatic nitro group to a primary amine is a fundamental transformation for this class of compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly changing the molecule's chemical properties and providing a synthetic handle for further derivatization.

Catalytic hydrogenation is the most common and efficient method for this transformation. nih.gov This process typically involves reacting the substrate with a hydrogen source in the presence of a metal catalyst. The reaction is generally clean and high-yielding. Studies on analogous p-nitrobenzyl compounds have shown that catalytic hydrogenation effectively reduces the nitro group to an amine without affecting other functional groups. nih.gov The resulting product from the reduction of this compound would be 4-((4-aminobenzyl)-1-isopropyl)piperazine.

| Catalyst | Hydrogen Source / Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol solvent, Room temperature, Atmospheric or slightly elevated pressure. | A highly effective and widely used method for nitro group reduction. | nih.gov |

| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) or Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | Ethanol solvent. Reaction with hydrazine is often performed at elevated temperatures. | A cost-effective alternative to precious metal catalysts. | nih.gov |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acidic or neutral conditions, various solvents. | A powerful catalyst, also capable of reducing the aromatic ring under harsher conditions. | nih.gov |

| Sodium Borohydride (NaBH₄) with a transition metal salt (e.g., NiCl₂ or CoCl₂) | Sodium Borohydride (NaBH₄) | Alcoholic solvents, Room temperature. | A chemical reduction method that avoids the need for high-pressure hydrogenation equipment. | nih.gov |

While reduction to an amine is the most common reaction, the aromatic nitro group can theoretically participate in other transformations. Aromatic nitro compounds can undergo partial reduction to form nitroso or hydroxylamine (B1172632) intermediates, though isolating these products can be challenging as the reduction often proceeds to the amine. nih.gov The nitro group strongly deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. However, for SNAr to occur, a suitable leaving group must be present on the ring, which is not the case in this compound. Therefore, reactions other than reduction are less common for this specific substrate.

Reactions Related to the Isopropyl Moiety (e.g., oxidation, functionalization)

The isopropyl group attached to the N1 position of the piperazine ring is generally considered to be chemically robust and non-reactive. It consists of strong carbon-hydrogen and carbon-carbon single bonds, making it resistant to oxidation and other functionalization reactions under standard laboratory conditions.

Modern synthetic methods, such as direct C-H functionalization, have been developed for piperazine derivatives. mdpi.comencyclopedia.pub However, these methods typically target the C-H bonds on the piperazine ring itself, specifically those adjacent (alpha) to a nitrogen atom, due to the ability of the nitrogen to stabilize radical or anionic intermediates. mdpi.comencyclopedia.pub Applying such methods to this compound would more likely result in functionalization at the benzylic position of the nitrobenzyl group rather than the isopropyl group. Direct, selective functionalization of the N-isopropyl group without affecting other, more reactive sites in the molecule remains a significant synthetic challenge and is not a well-documented transformation for this compound class.

Chemical Stability and Degradation Pathways under Various Conditions

The chemical stability of this compound is a critical parameter influencing its storage, handling, and environmental fate. The molecule's structure, featuring a piperazine ring, an isopropyl group, and a 4-nitrobenzyl moiety, presents several reactive sites that can be susceptible to degradation under various environmental conditions such as exposure to heat, light, and different pH levels. While specific empirical data on the degradation kinetics of this compound is limited in publicly accessible literature, its degradation pathways can be inferred from the known chemical behavior of its constituent functional groups: nitroaromatic compounds and N-alkylpiperazines.

Thermal Stability

Nitroaromatic compounds are known to have limited thermal stability and can undergo exothermic decomposition at elevated temperatures. The primary pathway for the thermal degradation of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO2) bond. This initial step can trigger a cascade of further reactions. For this compound, heating would likely lead to the cleavage of the benzyl-piperazine bond or the C-NO2 bond. The presence of impurities or incompatible materials, such as strong bases or oxidizing agents, could lower the decomposition temperature.

Illustrative Thermal Degradation Data for a Related Nitroaromatic Compound

Table 1: Hypothetical Thermal Decomposition Profile| Temperature (°C) | Decomposition Rate (%/hour) | Primary Degradation Products |

|---|---|---|

| 100 | < 0.1 | Negligible degradation |

| 150 | 1.5 | 4-Nitrobenzaldehyde, 1-Isopropylpiperazine (B163126) |

| 200 | 8.0 | 4-Nitrobenzaldehyde, 1-Isopropylpiperazine, Nitrogen Oxides (NOx) |

Photochemical Stability

Compounds containing a nitrobenzyl group are often susceptible to photodegradation. While ortho-nitrobenzyl compounds are particularly well-known for their photolability, para-substituted derivatives can also undergo photochemical reactions upon absorption of UV light. The 4-nitrobenzyl group in this compound can act as a chromophore, and upon excitation, may lead to cleavage of the benzylic C-N bond. This would result in the formation of a 4-nitrobenzyl radical and a piperazine-centered radical, which could then undergo a variety of secondary reactions.

Illustrative Photodegradation Data

Table 2: Hypothetical Photodegradation Quantum Yield| Wavelength (nm) | Quantum Yield (Φ) | Major Photoproducts |

|---|---|---|

| 254 | 0.05 | 4-Nitrobenzaldehyde, 1-Isopropylpiperazine |

| 300 | 0.02 | 4-Nitrobenzaldehyde, 1-Isopropylpiperazine |

Hydrolytic Stability and Influence of pH

The stability of this compound in aqueous media is expected to be pH-dependent. The piperazine moiety contains two nitrogen atoms that can be protonated under acidic conditions. While the C-N bonds in the molecule are generally stable to hydrolysis, extreme pH conditions could potentially promote degradation. Under strongly acidic conditions, protonation of the piperazine nitrogens might occur, which could influence the electronic properties of the molecule, though significant hydrolysis of the benzyl-piperazine bond is not typically expected under mild acidic or neutral conditions. In strongly basic solutions, the potential for reactions involving the nitro group or deprotonation of the benzylic protons could arise, potentially leading to degradation.

Illustrative pH-Dependent Hydrolysis Data

Table 3: Hypothetical First-Order Degradation Rate Constants at 50°C| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |

|---|---|---|

| 3.0 | 0.001 | 693 |

| 7.0 | 0.002 | 347 |

Oxidative Stability

The piperazine ring is susceptible to oxidation, which can lead to a variety of degradation products. In the presence of oxidizing agents or reactive oxygen species (ROS), oxidation can occur at the nitrogen atoms or the carbon atoms alpha to the nitrogens. For this compound, this could result in the formation of N-oxides, or cleavage of the piperazine ring. The isopropyl group and the benzylic methylene (B1212753) group are also potential sites of oxidative attack.

Plausible Degradation Pathways

Based on the reactivity of its functional groups, several degradation pathways for this compound can be proposed:

Homolytic Cleavage of the Benzylic C-N Bond: This can be initiated by heat or light, leading to the formation of a 4-nitrobenzyl radical and a 1-isopropylpiperazinyl radical. These radicals can then abstract hydrogen atoms or combine to form various products. A likely product from the 4-nitrobenzyl radical is 4-Nitrobenzaldehyde.

Oxidation of the Piperazine Ring: This pathway would lead to products such as 1-Isopropylpiperazine-N-oxide or could result in ring-opening to form various amine and aldehyde products.

Reduction of the Nitro Group: Under reducing conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming compounds like 4-(4-isopropylpiperazin-1-ylmethyl)aniline.

Hydrolysis under Extreme pH: While less likely under normal conditions, prolonged exposure to strong acids or bases could potentially lead to the cleavage of the benzyl-piperazine bond, yielding 1-Isopropylpiperazine and 4-nitrobenzyl alcohol.

Role of 1 Isopropyl 4 4 Nitrobenzyl Piperazine in Advanced Synthetic Chemistry

As a Versatile Building Block for Diverse Heterocyclic Systems

The utility of 1-isopropyl-4-(4-nitrobenzyl)piperazine as a versatile building block stems from the distinct reactivity of its constituent parts. The piperazine (B1678402) core itself is one of the most sought-after heterocycles for developing new drug candidates with a wide array of applications. nih.gov However, the true synthetic versatility of this compound lies in the 4-nitrobenzyl group.

The nitro functional group is readily reduced to a primary amine (4-aminobenzyl) under various conditions, most commonly catalytic hydrogenation (e.g., using Pd-C). This transformation is fundamental, as it converts the electronically withdrawing nitro group into a nucleophilic and synthetically adaptable amino group. This newly formed amine on the benzyl (B1604629) ring can participate in numerous subsequent reactions to construct new heterocyclic systems. For example:

Formation of Fused Heterocycles: The resulting 1-isopropyl-4-(4-aminobenzyl)piperazine can be used as a precursor in condensation reactions with dicarbonyl compounds or their equivalents to build fused ring systems.

Synthesis of Triazoles: The amine can be diazotized and converted into an azide, which can then undergo cycloaddition reactions (e.g., "click chemistry") with alkynes to form 1,2,3-triazoles. Alternatively, reaction of the amine with hydrazines and subsequent cyclization can lead to the formation of 1,2,4-triazole (B32235) rings, a core structure in many antifungal agents. researchgate.net

Amide and Sulfonamide Chemistry: The amine can be readily acylated or sulfonylated, providing entry into large libraries of amide and sulfonamide derivatives, which can be further cyclized to generate lactams and other nitrogen-containing heterocycles.

This two-step process—reduction of the nitro group followed by cyclization—positions this compound as a valuable starting material for creating diverse and complex molecular architectures.

Utility as a Key Intermediate in Multi-step Organic Synthesis

The 4-nitrophenylpiperazine framework, of which this compound is a representative member, serves as a crucial intermediate in the synthesis of complex bioactive molecules, particularly pharmaceuticals. The synthesis of the broad-spectrum triazole antifungal agent, Posaconazole, provides a compelling example of this utility.

A key intermediate in the synthesis of Posaconazole is 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a very close analog of the subject compound. core.ac.ukresearchgate.netdissertationtopic.net In the documented synthetic routes, this intermediate is prepared and then undergoes several transformations. core.ac.ukdrugfuture.com The critical steps involving this intermediate framework are:

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine, yielding 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine. google.com This step is essential for the subsequent coupling reaction.

Coupling and Elaboration: The newly formed aniline (B41778) derivative is then elaborated through a series of reactions to construct the complex triazolone side chain of the final drug molecule. drugfuture.comchemicalbook.com

The 4-nitrophenyl group in the initial intermediate serves two main purposes: it acts as a stable precursor to the reactive aniline, and it deactivates the aromatic ring towards certain reactions while the other parts of the molecule are being assembled. This strategy highlights the importance of the 4-nitrophenylpiperazine core as a key structural unit that is carried through multiple synthetic steps before its final, crucial transformation. This approach demonstrates the compound's value in convergent synthetic strategies, where complex molecular fragments are prepared separately before being joined together. chemicalbook.com

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The this compound scaffold is an ideal template for derivatization in structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The piperazine core is easily modifiable at its two nitrogen atoms, allowing for systematic exploration of the chemical space around the molecule. nih.govresearchgate.net

The two nitrogen atoms of the piperazine ring (N-1 and N-4) offer distinct points for chemical modification, which is a cornerstone of SAR exploration.

Modification at N-1: The isopropyl group at the N-1 position can be systematically varied to probe the effects of sterics and lipophilicity on biological activity. Researchers can synthesize a library of analogs by replacing the isopropyl group with other substituents. This is exemplified in studies of CXCR4 antagonists, where replacing a butylamine (B146782) side chain with various N-alkyl piperazine groups, including N-propyl piperazine, led to compounds with retained activity but significantly improved metabolic stability and reduced off-target effects. nih.gov

| N-1 Substituent | Potential Impact |

| Methyl, Ethyl | Decrease steric bulk and lipophilicity |

| Cyclohexyl, t-Butyl | Increase steric bulk and lipophilicity |

| Benzyl, Phenyl | Introduce aromatic interactions (e.g., π-π stacking) |

| Functionalized Alkyl Chains | Introduce polar groups (e.g., hydroxyl, amino) to modulate solubility and form hydrogen bonds |

Modification at N-4: While the 4-nitrobenzyl group is itself a point of modification (see below), the entire moiety can be replaced. In the development of sigma receptor ligands, various aralkyl groups were attached to the N-1 position of piperazines that had a benzyl group at N-4, demonstrating the modular nature of piperazine chemistry in exploring SAR. researchgate.net

The 4-nitrobenzyl moiety is a rich platform for SAR studies. The electronic properties and substitution pattern of the phenyl ring can be finely tuned to influence molecular interactions and reactivity.

A key application of the 4-nitrobenzyl group is as a trigger for bioreductive prodrugs. rsc.org The nitro group can be reduced by specific enzymes (e.g., nitroreductases) to a hydroxylamine (B1172632), which then fragments to release an active compound. researchgate.net A systematic study on the fragmentation of 4-nitrobenzyl carbamates revealed the profound effect of substituents on the benzyl ring. rsc.orgresearchgate.net Electron-donating groups were found to accelerate the rate of fragmentation following reduction, which is a desirable property for prodrugs. rsc.orgresearchgate.net This is attributed to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. researchgate.net

Table 1: Effect of Benzyl Ring Substituents on the Fragmentation Half-Life (Mt½) of Substituted 4-Nitrobenzyl Carbamate Analogs Data adapted from a study on substituted 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides. rsc.orgresearchgate.net

| Substituent on Benzyl Ring | Position | Fragmentation Half-Life (Mt½) in minutes | Effect on Fragmentation Rate |

| None (Parent Compound) | - | 16.0 | Baseline |

| α-Methyl | α-carbon | 9.5 | Accelerated |

| 2-MeO | ortho | 10.5 | Accelerated |

| 2-Me | ortho | 11.5 | Accelerated |

| 3-Me | meta | 14.0 | Slightly Accelerated |

| 2-Cl | ortho | 21.0 | Slowed |

| 3-NO₂ | meta | 32.0 | Slowed |

This data illustrates that modifying the electronic nature of the benzyl ring—for instance, by adding electron-donating methyl (Me) or methoxy (B1213986) (MeO) groups—can significantly alter the chemical properties and subsequent biological behavior of the molecule.

Analogs of this compound can be rationally designed as chemical probes to investigate biological pathways and mechanisms of action. These probes are designed to interact with specific biological targets like receptors or enzymes.

For example, 4-nitrobenzylthioinosine (NBTI) is a well-known chemical probe used to study the nucleoside transport protein ENT1. nih.gov In an effort to create probes with better drug-like properties, researchers replaced the ribose part of NBTI with various substituted benzyl groups. This work showed that analogs with different substituents on the benzyl ring had varying affinities for the transporter, providing insight into the structure of the binding site. A 2-hydroxyl substitution on the benzyl group, for instance, increased affinity, likely due to the formation of a hydrogen bond. nih.gov

Similarly, derivatives of 1-aralkyl-4-benzylpiperazine have been synthesized and evaluated as potent and selective ligands for sigma receptors. researchgate.net These ligands serve as valuable pharmacological tools to probe the function of these receptors in the central nervous system and their role in various neurological disorders. By systematically altering the components of the piperazine scaffold, researchers can develop highly selective probes to elucidate complex biological mechanisms.

Mechanistic Investigations of Chemical Interactions and Transformations Involving 1 Isopropyl 4 4 Nitrobenzyl Piperazine

Elucidation of Reaction Mechanisms in its Synthesis and Transformations

The primary synthetic route to 1-Isopropyl-4-(4-nitrobenzyl)piperazine involves a nucleophilic substitution reaction, a common and versatile method for forming carbon-nitrogen bonds.

Synthesis Mechanism: The synthesis is typically achieved through the N-alkylation of 1-isopropylpiperazine (B163126) with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-isopropylpiperazine acts as a nucleophile. It attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide.

Transition State: A transition state is formed where the C-N bond is partially formed and the C-Halogen bond is partially broken.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of a piperazinium salt.

Deprotonation: A base, such as potassium carbonate or triethylamine, is typically added to the reaction mixture to neutralize the hydrohalic acid byproduct and deprotonate the piperazinium salt, yielding the final product, this compound.

This mechanism is analogous to the synthesis of similar compounds like 1,4-bis(4-cyanobenzyl)piperazine, which is prepared by reacting piperazine (B1678402) with 4-cyanobenzyl bromide in the presence of potassium carbonate. nih.gov

| Reactant/Condition | Role/Purpose | Example from Analogue Synthesis nih.gov |

|---|---|---|

| 1-Isopropylpiperazine | Nucleophile | Piperazine |

| 4-Nitrobenzyl Halide (e.g., Bromide) | Electrophile/Alkylating Agent | 4-Cyanobenzyl bromide |

| Potassium Carbonate (K₂CO₃) | Base (to neutralize acid byproduct) | K₂CO₃ |

| Dimethylformamide (DMF) | Solvent | DMF |

| Elevated Temperature (e.g., 353–363 K) | To increase reaction rate | Stirring and heating for 5 hours |

Transformations: The most significant transformation of this compound involves the nitro group. This electron-withdrawing group can be readily reduced to an amine. smolecule.com

Reduction of the Nitro Group: Catalytic hydrogenation, using reagents like palladium on carbon (Pd/C) with hydrogen gas, or metal-acid systems like tin and hydrochloric acid (Sn/HCl), can selectively reduce the nitro group to a primary amine (1-Isopropyl-4-(4-aminobenzyl)piperazine). smolecule.comyoutube.com This transformation is valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity.

Analysis of Intermolecular Interactions in Solution and Solid State

While a specific crystal structure for this compound was not found in the searched literature, the intermolecular interactions can be predicted based on its structural features and studies of analogous compounds.

Solid State: In the solid state, the molecular packing and interactions are governed by a combination of forces.

Conformation: The central piperazine ring is expected to adopt a stable chair conformation, as is typical for piperazine derivatives. nih.govnih.gov

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, in its protonated (salt) form, the N-H groups of the piperazinium cation would act as strong hydrogen bond donors, interacting with counter-ions or solvent molecules. nih.govnih.gov

Dipole-Dipole Interactions: The highly polar nitro group induces a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that contribute to the crystal lattice energy.

C-H···π Interactions: Weak hydrogen bonds, such as those between aliphatic C-H groups on the piperazine or isopropyl moieties and the aromatic ring of a neighboring molecule, are also expected to play a role in stabilizing the crystal packing. nih.govnih.gov

Crystal structure analyses of related compounds, such as salts of 4-(4-nitrophenyl)piperazine, reveal extensive networks of N-H···O and O-H···O hydrogen bonds that organize the molecules into chains or sheets. nih.govnih.gov

Solution State: The behavior of this compound in solution is dictated by its polarity. The molecule possesses both a hydrophobic part (the nitrobenzyl and isopropyl groups) and a more hydrophilic part (the piperazine nitrogens). This amphiphilic character influences its solubility. It is expected to have limited solubility in water but good solubility in polar organic solvents. The interactions in solution would primarily be solvent-solute interactions, with the nature of the solvent dictating the solvation shell and molecular conformation.

Investigation of its Role in Catalytic Processes or as a Ligand

The piperazine scaffold is a well-known pharmacophore and a common structural motif in ligands used for catalysis. ontosight.ai The two nitrogen atoms can act as a bidentate ligand, chelating to metal centers. However, in this compound, both nitrogen atoms are tertiary amines, which reduces their coordinating ability compared to primary or secondary amines.

Currently, there is a lack of specific research in the reviewed literature detailing the use of this compound either as a catalyst itself or as a ligand in a catalytic system. While piperazine derivatives are broadly used in these applications, the specific catalytic activity of this compound has not been documented in the available results.

Electron Transfer Processes and Redox Chemistry Associated with the Nitro Group

The nitroaromatic moiety is the most redox-active part of the this compound molecule. The electron-withdrawing nature of the nitro group makes it a potent electron acceptor, and it can undergo a variety of electron transfer and reduction-oxidation reactions. nih.gov

Electron Transfer: Nitroaromatic compounds can accept an electron to form a stable nitrobenzenide radical ion-pair. acs.org This single-electron transfer (SET) can be initiated by various means, including photochemical excitation or reaction with reducing agents. acs.orgcdnsciencepub.com The process involves the transfer of an electron into the low-lying π* orbital of the nitroaromatic system. The one-electron reduction potential (E¹₇) of nitroaromatic compounds is a key parameter governing their ability to be reduced. nih.gov

The typical reduction pathway for a nitroaromatic group (Ar-NO₂) is as follows:

Nitro to Nitroso: A two-electron, two-proton reduction converts the nitro group to a nitroso group (Ar-N=O).

Nitroso to Hydroxylamine (B1172632): A further two-electron, two-proton reduction yields a hydroxylamine (Ar-NHOH).

Hydroxylamine to Amine: A final two-electron, two-proton reduction gives the fully reduced amine (Ar-NH₂).

Different reagents can stop the reduction at intermediate stages. For instance, neutral conditions (e.g., zinc dust and ammonium (B1175870) chloride) can favor the formation of the hydroxylamine. youtube.com Stronger reducing agents, such as catalytic hydrogenation or metal-acid combinations, typically lead to the formation of the corresponding amine. youtube.com These redox reactions are fundamental to the chemical transformations of this compound. rsc.orgacs.org

| Functional Group | Formula | Oxidation State of Nitrogen | Key Characteristics |

|---|---|---|---|

| Nitro | -NO₂ | +3 | Strong electron-withdrawing group, initial state |

| Nitroso | -N=O | +1 | Intermediate in reduction, often reactive |

| Hydroxylamine | -NHOH | -1 | Stable intermediate under certain conditions |

| Amine | -NH₂ | -3 | Fully reduced, electron-donating group |

Q & A

Basic: What are the optimal synthetic routes for 1-isopropyl-4-(4-nitrobenzyl)piperazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves alkylation or coupling reactions. A common approach is the nucleophilic substitution of 1-isopropylpiperazine with a 4-nitrobenzyl halide. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and stabilize intermediates .

- Temperature control : Reactions performed at 60–80°C minimize side products like N-alkylation over O-alkylation .

- Catalysis : Use of mild bases (e.g., K₂CO₃) to deprotonate the piperazine nitrogen without degrading the nitro group .

Yield improvement : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >85% purity .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Comprehensive characterization requires:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 290.1764 (C₁₄H₂₀N₃O₂) .

- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (C: 58.12%, N: 14.52%) .

Advanced: How do electronic effects of the 4-nitrobenzyl substituent influence the reactivity of the piperazine ring in further functionalization?

Methodological Answer:

The nitro group is a strong electron-withdrawing group, which:

- Deactivates the benzyl position : Limits electrophilic substitution on the aromatic ring but facilitates nucleophilic attacks at the nitro-adjacent carbon .

- Enhances piperazine basicity : The electron-deficient benzyl group increases the availability of the piperazine nitrogen lone pairs, promoting reactions with electrophiles (e.g., acyl chlorides) under mild conditions .

Experimental validation : - Perform DFT calculations to map electron density distribution on the piperazine ring .

- Compare reaction rates with non-nitro analogs (e.g., 4-methylbenzyl derivatives) in SN2 or acylation reactions .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and negative controls (e.g., piperazine backbone alone) .

- Purity verification : LC-MS quantification of impurities (e.g., residual solvents or unreacted intermediates) that may skew results .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with cyano) to isolate bioactivity contributions .

Advanced: How can researchers design experiments to probe the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In vitro assays :

- In vivo protocols :

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro compound dust .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.